Home > Products > Screening Compounds P73822 > L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl-
L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl- - 593245-84-2

L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl-

Catalog Number: EVT-12724764
CAS Number: 593245-84-2
Molecular Formula: C27H51N5O7
Molecular Weight: 557.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Leucine is an essential branched-chain amino acid that plays a critical role in protein synthesis, muscle repair, and energy production. The compound mentioned, L-leucyl-L-isoleucyl-L-seryl-L-leucyl-, refers to a specific peptide sequence that includes L-leucine and other amino acids. This compound is of interest in various scientific fields, including biochemistry and pharmacology.

Source

L-Leucine is naturally found in high-protein foods such as meat, fish, dairy products, eggs, and legumes. It can also be synthesized through microbial fermentation processes using genetically engineered organisms like Escherichia coli and Corynebacterium glutamicum, which have been optimized for higher yields of this amino acid .

Classification

L-Leucine belongs to the class of branched-chain amino acids (BCAAs), which also includes L-isoleucine and L-valine. These amino acids are classified based on their aliphatic side chains and are crucial for various metabolic processes in the body.

Synthesis Analysis

Methods

The synthesis of L-leucine and its derivatives can be achieved through several methods:

  1. Microbial Fermentation: This method utilizes genetically modified strains of bacteria that have enhanced pathways for L-leucine production. For example, E. coli has been engineered to produce up to 55 g/L of L-leucine through metabolic engineering strategies .
  2. Chemical Synthesis: Traditional chemical methods involve the use of protected amino acids and coupling agents to form peptide bonds. The synthesis of L-leucyl-L-isoleucyl-L-seryl-L-leucyl- would typically involve solid-phase peptide synthesis techniques.
  3. Enzymatic Methods: Enzymes such as leucine dehydrogenase can be employed to catalyze the conversion of precursors into L-leucine with high specificity .

Technical Details

The enzymatic resolution method has been highlighted for its efficiency in producing L-[1-11C]leucine, which involves a modified Bucherer-Strecker reaction sequence followed by purification steps using immobilized enzyme complexes .

Molecular Structure Analysis

Structure

L-Leucine has a molecular formula of C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol. Its structure features a branched aliphatic side chain:

  • Chemical Structure:
    H2NCH(CH2CH3)COOH\text{H}_2N-CH(CH_2CH_3)-COOH

Data

The compound's stereochemistry is defined by its chiral center at the alpha carbon, making it optically active. The specific rotation is typically around +0.5° (c=1 in water).

Chemical Reactions Analysis

Reactions

L-Leucine participates in several biochemical reactions:

  1. Transamination: It can undergo transamination reactions with α-keto acids to form other amino acids.
  2. Decarboxylation: Under certain conditions, it can be decarboxylated to form isovaleryl-CoA, which is involved in fatty acid metabolism.

Technical Details

In metabolic pathways, L-leucine is converted into acetoacetate and acetyl-CoA, contributing to energy production via the Krebs cycle .

Mechanism of Action

Process

L-Leucine acts as a signaling molecule that activates the mammalian target of rapamycin (mTOR) pathway, which is crucial for protein synthesis and muscle growth. When ingested, it stimulates insulin secretion and promotes muscle protein synthesis by enhancing translation initiation.

Data

Studies have shown that increased levels of L-leucine correlate with enhanced muscle recovery post-exercise due to its role in stimulating mTOR signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; slightly soluble in alcohol
  • Melting Point: Approximately 292 °C (558 °F)

Chemical Properties

  • pKa: The carboxylic acid group has a pKa around 2.36.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

L-Leucine and its derivatives are extensively used in:

  1. Nutritional Supplements: Commonly found in protein powders aimed at athletes for muscle recovery.
  2. Pharmaceuticals: Investigated for their potential roles in therapeutic applications related to muscle wasting diseases.
  3. Biotechnology: Employed in metabolic engineering to enhance microbial production systems for amino acids .

Research continues into optimizing production methods and understanding the broader implications of L-leucine on health and metabolism.

Molecular Mechanisms of L-Leucine-Mediated Cellular Signaling

Allosteric Modulation of mTORC1 Kinase Activity

mTORC1 functions as a master regulator of cell growth, integrating nutrient, energy, and growth factor signals. Leucine serves as a primary allosteric activator through two convergent mechanisms:

Rag GTPase-Dependent Lysosomal Translocation Mechanisms

The Rag GTPase heterodimer (RagA/B-RagC/D) acts as a leucine-sensitive docking platform for mTORC1. Under leucine-replete conditions, RagB binds GTP while RagD binds GDP, inducing a conformational change that promotes mTORC1 recruitment to lysosomal membranes via the Ragulator complex [2] [5]. This translocation positions mTORC1 near its essential activator Rheb (Ras homolog enriched in brain), which resides on lysosomes in a GTP-loaded state. Spatial reorganization enables Rheb-dependent mTORC1 kinase activation, initiating downstream signaling cascades. Studies demonstrate that mutations locking RagB in GDP-bound conformations prevent lysosomal translocation despite leucine sufficiency, abolishing mTORC1 activation [2].

Sestrin2-KICSTOR Complex Inactivation Dynamics

Sestrin2 functions as a high-affinity cytosolic leucine sensor (Kd ≈ 20 μM). Under leucine deprivation, Sestrin2 binds the GATOR2 complex (positive mTORC1 regulator) and sequesters it to the KICSTOR scaffold complex (KPTN, ITFG2, C12orf66, and SZT2), inhibiting mTORC1 [2]. Leucine binding induces a conformational change in Sestrin2, triggering its dissociation from GATOR2. Released GATOR2 then inhibits the GATOR1 complex (GAP for RagA/B), promoting RagA/B-GTP loading and subsequent mTORC1 recruitment. Knockout studies confirm that Sestrin2 ablation renders mTORC1 activation leucine-insensitive [5].

Leucine-Sensitive tRNA Synthetase as Nutrient-Sensing Scaffold

Beyond canonical sensors, cytosolic leucyl-tRNA synthetase (LARS) functions as a leucine-dependent GTPase activating protein (GAP) toward RagD. Leucine binding enhances LARS catalytic activity, accelerating GTP hydrolysis on RagD to generate the active RagBGTP-RagDGDP configuration essential for mTORC1 activation [2] [10]. Structural analyses reveal that LARS directly interacts with Rag GTPases via its C-terminal catalytic domain, functioning as a scaffold that physically couples leucine availability to mTORC1 lysosomal positioning. This mechanism operates independently of Sestrin2, providing redundancy in leucine sensing [2].

Table 1: Leucine-Sensing Mechanisms Regulating mTORC1

Sensor ComponentMolecular FunctionEffect of Leucine BindingDownstream Target
Sestrin2Sequesters GATOR2 to KICSTORDissociation from GATOR2GATOR1 inhibition
LARSGAP activity toward RagD-GTPEnhanced GTP hydrolysis on RagDRagBGTP-RagDGDP formation
Rag GTPasesHeterodimeric GTPase scaffoldConformational shift to active statemTORC1 lysosomal recruitment

Downstream Translation Initiation Regulation via 4E-BP1/S6K1 Phosphorylation

Activated mTORC1 phosphorylates key effectors governing mRNA translation initiation:

  • S6K1 Phosphorylation: mTORC1 phosphorylates S6K1 at Thr389, activating this kinase. S6K1 subsequently phosphorylates ribosomal protein S6 and eukaryotic initiation factor 4B (eIF4B), enhancing the translation of 5'-terminal oligopyrimidine (5'TOP) mRNAs encoding ribosomal proteins and translation factors [3] [6].
  • 4E-BP1 Inactivation: mTORC1 hyperphosphorylates eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) at multiple sites (Thr37/46, Ser65, Thr70). Phosphorylated 4E-BP1 releases the cap-binding protein eIF4E, allowing eIF4E to form the eIF4F initiation complex with eIF4G and eIF4A. This complex recruits 40S ribosomal subunits to the 5' mRNA cap, initiating translation [3] [8].
  • eIF4G Phosphorylation: Leucine directly stimulates mTOR-independent phosphorylation of eIF4G at Ser1108, promoting eIF4E-eIF4G assembly and cap-dependent translation initiation [8].

Table 2: mTORC1 Effectors in Translation Initiation

mTORC1 TargetPhosphorylation Site(s)Functional ConsequenceTranslational Role
S6K1Thr389Kinase activationRibosomal biogenesis; TOP mRNA translation
4E-BP1Thr37/46, Ser65, Thr70Dissociation from eIF4EeIF4F complex assembly; Cap-dependent initiation
eIF4GSer1108Enhanced binding to eIF4EeIF4F complex stabilization

Cross-Talk with Insulin/IGF-1 Receptor Tyrosine Kinase Pathways

Leucine signaling exhibits profound synergy with insulin/IGF-1 receptor (IR/IGF1R) pathways:

  • Amino Acid Priming: Leucine availability is essential for maximal insulin/IGF1-induced mTORC1 activation. Insulin/IGF1 signaling via PI3K-Akt inhibits the TSC complex (TSC1/TSC2), allowing Rheb-GTP accumulation. However, lysosomal translocation mediated by leucine-activated Rag GTPases is indispensable for Rheb-mTORC1 interaction [7] [9].
  • Receptor-Specific Signaling: Structural differences in IR vs. IGF1R intracellular domains dictate substrate preference. The juxtamembrane domain of IGF1R (containing Phe973) favors recruitment of Shc and Gab-1, amplifying MAPK signaling and mitogenic responses. Conversely, IR (Leu973) preferentially phosphorylates IRS-1, enhancing metabolic PI3K-Akt signaling [7]. Leucine potentiates both pathways by ensuring mTORC1 activation downstream of receptor engagement.
  • Hormone Secretion Modulation: Leucine directly stimulates pancreatic β-cells to potentiate insulin secretion and upregulates hepatic IGF1 synthesis, creating feed-forward loops that amplify anabolic signaling [9] [10].

Properties

CAS Number

593245-84-2

Product Name

L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl-

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C27H51N5O7

Molecular Weight

557.7 g/mol

InChI

InChI=1S/C27H51N5O7/c1-9-17(8)22(32-23(34)18(28)10-14(2)3)26(37)31-21(13-33)25(36)29-19(11-15(4)5)24(35)30-20(27(38)39)12-16(6)7/h14-22,33H,9-13,28H2,1-8H3,(H,29,36)(H,30,35)(H,31,37)(H,32,34)(H,38,39)/t17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

VCUVYRJPYQHJFV-WLNPFYQQSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)N

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